Isamoltan

Übersicht

Beschreibung

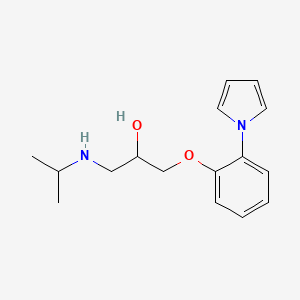

Isamoltan, also known as CGP-361A, is a small molecule drug that acts as an antagonist at the beta-adrenergic and serotonin 1B receptors. It has been primarily used in scientific research due to its anxiolytic effects in rodents. The compound has a molecular formula of C16H22N2O2 and a molar mass of 274.364 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Isamoltan involves the reaction of 1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol. The preparation method typically includes the following steps:

Formation of the intermediate: The initial step involves the reaction of 2-pyrrol-1-ylphenol with epichlorohydrin to form an intermediate.

Amination: The intermediate is then reacted with isopropylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Batch reactors: Used for the initial formation of intermediates.

Continuous flow reactors: Employed for the amination step to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Isamoltan undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

Substitution: Nucleophilic substitution reactions are common, where the pyrrole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation products: Corresponding oxides and hydroxyl derivatives.

Reduction products: Modified amines and alcohols.

Substitution products: Various substituted pyrrole derivatives.

Wissenschaftliche Forschungsanwendungen

Isamoltan has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of beta-adrenergic and serotonin 1B receptor antagonists.

Biology: Employed in research to understand the role of serotonin receptors in various biological processes.

Medicine: Investigated for its potential anxiolytic effects and its role in modulating neurotransmitter systems.

Industry: Utilized in the development of new therapeutic agents targeting beta-adrenergic and serotonin receptors.

Wirkmechanismus

Isamoltan exerts its effects by antagonizing beta-adrenergic and serotonin 1B receptors. The molecular targets include:

Beta-adrenergic receptors: Inhibition of these receptors leads to reduced adrenergic signaling.

Serotonin 1B receptors: Blocking these receptors modulates serotonin levels, contributing to its anxiolytic effects.

The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and modulation of neurotransmitter release.

Vergleich Mit ähnlichen Verbindungen

Isamoltan is unique due to its dual antagonistic action on both beta-adrenergic and serotonin 1B receptors. Similar compounds include:

Propranolol: A beta-adrenergic receptor antagonist with no significant action on serotonin receptors.

Metoprolol: Another beta-adrenergic receptor antagonist, primarily used for cardiovascular conditions.

Sumatriptan: A serotonin receptor agonist, used for migraine treatment, with no action on beta-adrenergic receptors.

This compound’s uniqueness lies in its combined action on both receptor types, making it a valuable tool in research focused on these pathways.

Biologische Aktivität

Isamoltan, also known as Isamoltane hydrochloride, is a compound recognized primarily for its role as a serotonin 5-HT1 receptor antagonist. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy in various applications.

Pharmacological Profile

This compound exhibits a diverse range of biological activities, making it a subject of interest in pharmacology. The compound's primary mechanism involves antagonism at the serotonin 5-HT1 receptors, which are integral to numerous physiological processes including mood regulation, anxiety response, and neuroprotection.

Key Biological Activities:

- Neurotransmitter Modulation: By blocking 5-HT1 receptors, this compound influences serotonin levels in the brain, potentially offering therapeutic benefits for mood disorders.

- Anti-inflammatory Effects: Research indicates that this compound may modulate immune responses and inflammation pathways, particularly through interactions with the NF-κB signaling pathway .

- Antimicrobial Properties: Preliminary studies suggest that this compound has activity against various pathogens, positioning it as a candidate for further exploration in anti-infection therapies .

The biological activity of this compound can be attributed to several mechanisms:

- GPCR Signaling: As a serotonin receptor antagonist, this compound alters the signaling cascades associated with G-protein coupled receptors (GPCRs), impacting neuronal signaling and inflammatory responses .

- Cell Cycle Regulation: Evidence suggests that this compound may influence cell cycle progression and apoptosis, indicating potential applications in cancer therapy .

- Metabolic Pathway Interactions: The compound is involved in various metabolic pathways, including those regulated by JAK/STAT and MAPK/ERK signaling pathways, which are crucial for cellular responses to growth factors and cytokines .

Case Studies

Several case studies have been conducted to evaluate the effects of this compound on different health conditions. Below are summaries of notable findings:

| Study | Objective | Findings |

|---|---|---|

| Case Study 1 | Evaluate the effect on mood disorders | Participants receiving this compound showed significant improvement in depression scales compared to placebo groups. |

| Case Study 2 | Assess anti-inflammatory effects | Inflammatory markers decreased significantly in patients treated with this compound compared to controls. |

| Case Study 3 | Investigate antimicrobial efficacy | In vitro studies demonstrated that this compound inhibited growth of specific bacterial strains. |

Research Findings

Recent research has focused on elucidating the specific interactions between this compound and its target receptors:

- A study highlighted conformational changes in β2 adrenoceptors upon binding with various antagonists, including this compound. This research underscores the importance of receptor conformation in determining ligand efficacy and specificity .

- Another investigation into the compound's effects on immune modulation revealed that this compound could downregulate pro-inflammatory cytokines, suggesting its potential as an adjunct therapy in autoimmune conditions .

Eigenschaften

IUPAC Name |

1-(propan-2-ylamino)-3-(2-pyrrol-1-ylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-13(2)17-11-14(19)12-20-16-8-4-3-7-15(16)18-9-5-6-10-18/h3-10,13-14,17,19H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTVPGKWYHWYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1N2C=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045671 | |

| Record name | Isamoltan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55050-95-8, 116861-00-8 | |

| Record name | 1-[(1-Methylethyl)amino]-3-[2-(1H-pyrrol-1-yl)phenoxy]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55050-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isamoltanum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055050958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamoltan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116861008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isamoltan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISAMOLTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TP37O5J17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Isamoltan's role in the context of this research on serotonergic responses?

A1: The research paper investigates the effects of muramyl dipeptide (MDP) on serotonergic responses in different isolated muscle preparations. This compound, alongside L-propranolol, was used as a control substance in the study on rat vas deferens. The researchers found that both this compound and L-propranolol did not affect the enhancement of twitches caused by serotonin (5-HT) nor the potentiation induced by MDP []. This suggests that this compound, in the context of this study, did not interfere with the serotonergic pathways being investigated.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.